molecular formula C7H14ClNO4 B13136188 H-N-Me-D-Glu(OMe)-OH.HCl

H-N-Me-D-Glu(OMe)-OH.HCl

Cat. No.: B13136188
M. Wt: 211.64 g/mol
InChI Key: IXVRGLRZRIRJET-NUBCRITNSA-N
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Description

H-N-Me-D-Glu(OMe)-OH.HCl is a chemical compound with a specific molecular structure that includes a methylated amino group, a protected glutamic acid residue, and a hydrochloride salt. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-N-Me-D-Glu(OMe)-OH.HCl typically involves the protection of the glutamic acid residue and the methylation of the amino group. The process may include steps such as esterification, amidation, and salt formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

H-N-Me-D-Glu(OMe)-OH.HCl can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions may occur at the amino or carboxyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

H-N-Me-D-Glu(OMe)-OH.HCl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, such as drug development and delivery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of H-N-Me-D-Glu(OMe)-OH.HCl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to H-N-Me-D-Glu(OMe)-OH.HCl include other protected amino acids and their derivatives, such as:

  • H-N-Me-D-Glu(OtBu)-OMe.HCl
  • H-N-Me-D-Glu(OMe)-OH
  • H-N-Me-D-Glu(OMe)-OMe

Uniqueness

This compound is unique due to its specific combination of functional groups and protective moieties. This uniqueness allows it to be used in specialized applications where other compounds may not be suitable.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique properties and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in both academic and industrial settings.

Properties

Molecular Formula

C7H14ClNO4

Molecular Weight

211.64 g/mol

IUPAC Name

(2R)-5-methoxy-2-(methylamino)-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C7H13NO4.ClH/c1-8-5(7(10)11)3-4-6(9)12-2;/h5,8H,3-4H2,1-2H3,(H,10,11);1H/t5-;/m1./s1

InChI Key

IXVRGLRZRIRJET-NUBCRITNSA-N

Isomeric SMILES

CN[C@H](CCC(=O)OC)C(=O)O.Cl

Canonical SMILES

CNC(CCC(=O)OC)C(=O)O.Cl

Origin of Product

United States

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